N2-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-N4-(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine

Description

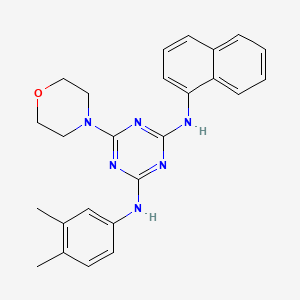

N²-(3,4-Dimethylphenyl)-6-(morpholin-4-yl)-N⁴-(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine is a 1,3,5-triazine derivative featuring:

- Position 2: 3,4-Dimethylphenyl group (electron-donating substituents enhancing lipophilicity and steric bulk).

- Position 6: Morpholin-4-yl group (a heterocyclic amine improving solubility and modulating electronic properties).

Properties

IUPAC Name |

4-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-2-N-naphthalen-1-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O/c1-17-10-11-20(16-18(17)2)26-23-28-24(30-25(29-23)31-12-14-32-15-13-31)27-22-9-5-7-19-6-3-4-8-21(19)22/h3-11,16H,12-15H2,1-2H3,(H2,26,27,28,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSAHFCGILTBLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC5=CC=CC=C54)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-N4-(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine ring substituted with various functional groups:

- Triazine Core : A six-membered ring containing three nitrogen atoms.

- Substituents :

- Naphthalen-1-yl group at the N4 position.

- 3,4-dimethylphenyl group at the N2 position.

- Morpholino group at the 6 position.

Molecular Formula and Weight

- Molecular Formula : C19H22N6

- Molecular Weight : Approximately 366.43 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

-

Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer progression and inflammation. Specific targets include:

- DNA topoisomerase IIα

- Carbonic anhydrases

- Ubiquitin-conjugating enzyme 2B

- Various kinases

-

Receptor Binding : It exhibits binding affinity to several central nervous system (CNS) receptors such as:

- Histamine H4

- Serotonin 5-HT6

- Adenosine A2a

- α7 Nicotinic acetylcholine receptors

Anticancer Activity

Research has highlighted the anticancer potential of this triazine derivative. The compound has demonstrated cytotoxic effects against various cancer cell lines:

| Cancer Type | GI50 (µM) |

|---|---|

| Leukemia | 1.96 |

| Colon Cancer | 2.60 |

| CNS Tumors | 2.72 |

| Melanoma | 1.91 |

| Ovarian Cancer | 4.01 |

| Renal Cancer | 3.03 |

| Prostate Cancer | 4.40 |

| Breast Cancer | 2.04 |

These findings suggest that the compound could be a valuable candidate for further development in cancer therapeutics.

Other Biological Activities

In addition to its anticancer properties, this compound has been studied for its potential antiviral and antimicrobial activities. Its structural modifications allow for interactions that could lead to effective treatments against various pathogens.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of biological activities of similar triazine derivatives:

- Synthesis Techniques : Multi-step organic reactions are commonly employed to synthesize this compound, highlighting the significance of substituent selection on biological activity.

- Therapeutic Applications : The compound's ability to inhibit enzymes linked to tumorigenesis makes it a candidate for drug development targeting cancer and inflammatory diseases.

- Comparative Studies : Research comparing various triazine derivatives indicates that modifications in substituents significantly influence their pharmacological profiles and therapeutic potentials.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : The target compound’s 3,4-dimethylphenyl and naphthalen-1-yl groups distinguish it from simpler phenyl or halogenated analogs. These groups likely enhance lipophilicity and binding affinity in biological systems compared to smaller substituents .

- Synthetic Complexity: The target compound’s synthesis would require sequential nucleophilic substitutions, similar to methods used for 4-chloro-N-methyl-N-phenyl analogs (e.g., reacting dichloro-morpholinotriazine with amines like naphthalen-1-amine and 3,4-dimethylaniline) . Yields may be lower than the 81.3% reported for simpler analogs due to steric hindrance from bulky substituents.

Physicochemical and Functional Properties

- Electronic Effects : The morpholin-4-yl group at position 6 provides electron-donating effects, stabilizing the triazine core. This feature is conserved across analogs .

- Thermal Stability : The diphenyl analog (m.p. 194–196°C) suggests that bulkier substituents (e.g., naphthalen-1-yl) in the target compound could further elevate melting points due to enhanced crystal packing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.